molecular formula C18H20FN3O2 B2892752 2-(4-fluorophenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2309191-80-6

2-(4-fluorophenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2892752
CAS No.: 2309191-80-6
M. Wt: 329.375
InChI Key: PMVLVQPUJOYGNR-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a complex organic compound that features a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and pharmacology. Its structure includes a pyrazole ring, a fluorophenoxy group, and an azabicyclooctane moiety, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-(4-fluorophenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves multiple steps, typically starting with the preparation of the azabicyclooctane core. This can be achieved through a series of cyclization reactions. The pyrazole ring is then introduced via a condensation reaction with an appropriate hydrazine derivative. The final step involves the attachment of the fluorophenoxy group through an etherification reaction. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Common Reagents and Conditions: Typical reagents include hydrazine derivatives for pyrazole formation, alkyl halides for etherification, and various oxidizing or reducing agents for functional group transformations.

    Major Products: The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and substituted phenoxy compounds.

Scientific Research Applications

2-(4-fluorophenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, possibly serving as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds with active site residues, while the fluorophenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include those with azabicyclooctane cores or pyrazole rings, such as:

    1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one: Similar structure but with a chlorine atom instead of fluorine.

    1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenoxy)ethan-1-one: Similar structure but with a bromine atom instead of fluorine.

    1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-methylphenoxy)ethan-1-one: Similar structure but with a methyl group instead of fluorine.

The uniqueness of 2-(4-fluorophenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c19-13-2-6-17(7-3-13)24-12-18(23)22-14-4-5-15(22)11-16(10-14)21-9-1-8-20-21/h1-3,6-9,14-16H,4-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVLVQPUJOYGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)F)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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